molecular formula C13H17N5O5 B1436535 2'-O-Allylguanosine CAS No. 133766-28-6

2'-O-Allylguanosine

Cat. No.: B1436535
CAS No.: 133766-28-6
M. Wt: 323.3 g/mol
InChI Key: XCAPQNAAANDMJX-WOUKDFQISA-N
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Description

2'-O-Allylguanosine is a chemically modified nucleoside where an allyl group (-CH₂CHCH₂) is attached to the 2'-hydroxyl group of the ribose moiety in guanosine. This modification alters the steric and electronic properties of the molecule, making it valuable for probing RNA structure-function relationships, developing nucleotide-based therapeutics, and studying enzymatic interactions.

Properties

CAS No.

133766-28-6

Molecular Formula

C13H17N5O5

Molecular Weight

323.3 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1

InChI Key

XCAPQNAAANDMJX-WOUKDFQISA-N

SMILES

C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Molecular Formula: C₁₃H₁₇N₅O₅ (predicted based on guanosine + allyl group).
  • Key Modifications: 2'-O-Allyl group: Introduces hydrophobicity and steric bulk compared to unmodified guanosine. Ribose Backbone: Retains the β-D-ribofuranose structure but with altered hydrogen-bonding capacity.

Comparison with Structural Analogues

The following table summarizes critical differences between 2'-O-Allylguanosine and related compounds:

Compound 2'-Modification Synthesis Method (Key Steps) Applications Stability Toxicity Profile (GHS)
2'-O-Allylguanosine O-Allyl Allylation of guanosine using allyl bromide or similar reagents (inferred) RNA probing, nucleotide analogs, antisense therapeutics (hypothesized) Moderate¹ Limited data; potential irritant (H315/H319 inferred)
2'-O-Methylguanosine O-Methyl Methylation via TMSCl or methyl iodide Antisense oligonucleotides, siRNA stabilization, ribozyme studies High Low (H302: harmful if swallowed)
2'-Deoxyguanosine Deoxy (H instead of OH) Deoxygenation of guanosine via radical or enzymatic methods DNA synthesis, sequencing, polymerase studies High Moderate (H315/H319: skin/eye irritation)
2′-O-Methyl-3′-Thioguanosine O-Methyl + 3'-S Multi-step synthesis involving thiolation and methylation Ribozyme catalysis studies, metal ion coordination probes Moderate to high² Not reported; similar to methylguanosine
2'-Fluoro-2'-deoxyguanosine Fluoro Fluorination using DAST or Deoxo-Fluor Antiviral drugs (e.g., remdesivir analogs), nuclease-resistant probes High Limited data; likely low toxicity

¹ Stability reduced due to allyl group’s susceptibility to oxidation.
² Enhanced stability from sulfur’s resistance to hydrolysis.

Biochemical and Functional Insights

Impact of 2'-Modifications on RNA Interactions

  • 2'-O-Allyl vs. In contrast, 2'-O-methylguanosine enhances thermodynamic stability in RNA duplexes due to favorable hydrophobic interactions .
  • 2'-Deoxyguanosine: Lacks the 2'-OH, making it incompatible with RNA but critical for DNA synthesis. Shows higher enzymatic incorporation efficiency in DNA polymerases .

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